An In-depth Technical Guide to the Synthesis of 10-Undecenal from Undecylenic Acid
An In-depth Technical Guide to the Synthesis of 10-Undecenal from Undecylenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 10-undecenal from undecylenic acid. 10-Undecenal, an unsaturated aldehyde, is a valuable intermediate in the manufacturing of pharmaceuticals, cosmetics, and fragrances[1][2][3]. This document details various methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key transformations.
Introduction to Synthetic Strategies
Undecylenic acid, derived from the pyrolysis of ricinoleic acid from castor oil, serves as a readily available starting material for the synthesis of 10-undecenal[4][5]. The conversion of the carboxylic acid functional group to an aldehyde, while preserving the terminal double bond, is the central challenge. The primary strategies to achieve this transformation include:
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Reduction of an Undecylenoyl Halide: The Rosenmund reduction offers a classic, albeit lower-yielding, pathway.
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Catalytic Vapor-Phase Reaction: The reaction of undecylenic acid with formic acid over a metal oxide catalyst provides a direct conversion method.
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Two-Step Reduction and Oxidation: This common laboratory and industrial approach involves the initial reduction of undecylenic acid to 10-undecen-1-ol (B85765), followed by oxidation to the target aldehyde.
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Direct Catalytic Hydrogenation: A patented industrial method utilizes a specific chromium oxide catalyst for the direct, high-selectivity hydrogenation of undecylenic acid.
The following sections will delve into the specifics of these methodologies.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on factors such as desired scale, yield, purity requirements, and available equipment. The following table summarizes the quantitative data associated with the primary methods for synthesizing 10-undecenal from undecylenic acid and its derivatives.
| Method | Starting Material | Key Reagents/Catalyst | Temperature | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Rosenmund Reduction | 10-Undecenoyl chloride | Pd/BaSO₄ (partially poisoned with thio-urea) | Not Specified | Not Specified | Not Specified | 55 | [4] |
| Vapor-Phase Reaction | Undecylenic acid | Formic acid, TiO₂ | 250°C | Not Specified | Not Specified | Not Specified | [2] |
| Catalytic Hydrogenation | 10-Undecenoic acid | Chromium oxide (Cr₂O₃) | 370°C | 86.6 | 92.0 (for 10-undecenal) | Not explicitly stated, but implied to be high | [6][7] |
| Swern Oxidation | 10-Undecen-1-ol | Oxalyl chloride, DMSO, Triethylamine (B128534) | -50 to -60°C | Not Specified | High | 101.4g from 100.0g of alcohol (crude yield) | [8] |
Experimental Protocols
This section provides detailed experimental procedures for two key synthetic pathways.
Synthesis of 10-Undecenal via Rosenmund Reduction of 10-Undecenoyl Chloride
This method first requires the conversion of undecylenic acid to its acid chloride.
Step 1: Synthesis of 10-Undecenoyl Chloride
Undecylenic acid is reacted with thionyl chloride to produce 10-undecenoyl chloride[4].
Protocol: Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.
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To a round-bottom flask equipped with a reflux condenser and a gas trap, add undecylenic acid.
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Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents).
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Heat the reaction mixture gently under reflux until the evolution of gas ceases.
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The excess thionyl chloride is removed by distillation, affording the crude 10-undecenoyl chloride, which can be purified by vacuum distillation.
Step 2: Rosenmund Reduction to 10-Undecenal
The resulting 10-undecenoyl chloride is then hydrogenated to the aldehyde.
Protocol:
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Prepare the catalyst by partially poisoning a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst with a sulfur-containing compound like thio-urea[4].
-
Suspend the catalyst in an inert solvent (e.g., toluene) in a hydrogenation flask.
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Add the 10-undecenoyl chloride to the flask.
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Purge the system with hydrogen gas and maintain a positive pressure of hydrogen while vigorously stirring the mixture.
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Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, filter the catalyst and wash it with the solvent.
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The filtrate is then concentrated under reduced pressure, and the resulting crude 10-undecenal is purified by vacuum distillation. The reported yield for this reaction is a modest 55%[4].
Synthesis of 10-Undecenal via Oxidation of 10-Undecen-1-ol (Swern Oxidation)
This two-step process begins with the reduction of undecylenic acid to 10-undecen-1-ol, which is then oxidized.
Step 1: Reduction of Undecylenic Acid to 10-Undecen-1-ol (Not detailed in search results, but a standard procedure using a reducing agent like LiAlH₄ would be appropriate).
Step 2: Swern Oxidation of 10-Undecen-1-ol to 10-Undecenal
The following detailed protocol is adapted from a literature source[8].
Protocol: Caution: This reaction is exothermic and should be performed with careful temperature control. It also generates dimethyl sulfide, which has a strong, unpleasant odor.
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Under an argon atmosphere, cool a stirred solution of oxalyl chloride (0.646 mole) in methylene (B1212753) chloride (600 ml) to between -50°C and -60°C.
-
Dropwise, add a solution of dimethyl sulfoxide (B87167) (1.292 moles) in methylene chloride (120 ml) over 10-15 minutes, maintaining the temperature between -50°C and -60°C.
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Stir the mixture for two minutes after the addition is complete.
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Add a solution of 10-undecen-1-ol (0.587 mole) in methylene chloride (130 ml) dropwise over 15 minutes, keeping the temperature between -50°C and -60°C.
-
Stir the reaction mixture for 15 minutes.
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Add triethylamine (2.936 moles) dropwise over five minutes, still maintaining the temperature between -50°C and -60°C.
-
Allow the reaction mixture to warm to ambient temperature while stirring.
-
Add 700 ml of water and stir. Separate the aqueous layer and wash it with two 160 ml portions of methylene chloride.
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Combine the organic layers and wash with three 160 ml portions of a saturated aqueous sodium chloride solution.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil/solid residue.
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Stir the residue with 400 ml of pentane (B18724) and filter to remove the solid.
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Concentrate the filtrate under reduced pressure to yield 101.4 grams of 10-undecenal as an oil[8]. The infrared spectrum of the product is consistent with the proposed structure[8].
Visualization of Synthetic Pathways
The following diagrams illustrate the key chemical transformations described.
Caption: Key synthetic routes from undecylenic acid to 10-undecenal.
Spectroscopic Data for 10-Undecenal
The identity and purity of synthesized 10-undecenal can be confirmed using various spectroscopic techniques.
| Technique | Key Features | Reference |
| Infrared (IR) Spectroscopy | The IR spectrum is consistent with the structure of 10-undecenal. | [8][9][10] |
| Mass Spectrometry (EI-MS) | m/z peaks at 41.0 (99.99), 55.0 (85.20), 67.0 (41.03), 29.0 (37.83), 39.0 (36.15). | [11] |
| ¹H NMR Spectroscopy | An aldehydic proton signal is expected around δ 9.76 ppm (triplet), and olefinic protons as a multiplet in the range of δ 5.3-5.5 ppm. | [12] |
| ¹³C NMR Spectroscopy | Data available from chemical databases. | [9] |
Conclusion
The synthesis of 10-undecenal from undecylenic acid can be accomplished through several viable routes. For laboratory-scale synthesis requiring high purity, the two-step reduction of undecylenic acid to 10-undecen-1-ol followed by a mild oxidation such as the Swern oxidation is a well-documented and effective method. For larger-scale industrial production, direct catalytic methods, such as the vapor-phase reaction with formic acid or the direct hydrogenation over a chromium oxide catalyst, offer more atom-economical and potentially more cost-effective alternatives, with the latter demonstrating high conversion and selectivity. The choice of method will ultimately be guided by the specific requirements of the research or manufacturing process.
References
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- 5. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 6. 10-Undecenal | 112-45-8 | Benchchem [benchchem.com]
- 7. US5306845A - Method for producing an aldehyde - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 10-Undecenal(112-45-8) IR Spectrum [chemicalbook.com]
- 10. 10-Undecenal [webbook.nist.gov]
- 11. 10-Undecenal | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]
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